molecular formula C13H18FNO B7774918 4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine

4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine

Cat. No.: B7774918
M. Wt: 223.29 g/mol
InChI Key: RCPNGSVUUALHRE-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine is an organic compound with the molecular formula C13H18FNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine typically involves the reaction of 4-fluoro-3-methylphenol with piperidine in the presence of a suitable base and solvent. One common method is the nucleophilic substitution reaction where the phenol group is activated by a leaving group, such as a halide, and then reacted with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenol: A precursor in the synthesis of 4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine.

    4-Fluoro-3-methylphenoxyacetic acid: Another derivative with similar structural features.

    4-Fluoro-3-methylphenoxyethanol: A related compound with an ethanol group instead of a piperidine ring.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a fluorinated phenoxy group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(4-fluoro-3-methylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPNGSVUUALHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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